1-[(E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
1-[(E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and clinical applications .
Preparation Methods
The synthesis of 1-[(E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid typically involves several steps, including the formation of the indole nucleus and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol has been reported to yield the corresponding indole derivative . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole nucleus, which is rich in π-electrons. Common reagents include halogens (e.g., bromine) and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications in the treatment of diseases such as cancer and viral infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or interfere with signal transduction pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
1-[(E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity .
Properties
CAS No. |
1798896-90-8 |
---|---|
Molecular Formula |
C17H14ClNO4S |
Molecular Weight |
363.8 |
Purity |
95 |
Origin of Product |
United States |
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